molecular formula C17H18FN5O2S B2671501 2-fluoro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1421516-03-1

2-fluoro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2671501
CAS No.: 1421516-03-1
M. Wt: 375.42
InChI Key: GRRZUIFIIFAULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a high-purity chemical reagent designed for advanced pharmaceutical and biochemical research. This compound features a hybrid molecular structure, integrating a 2-fluorobenzenesulfonamide group linked via an ethylamino spacer to a 2-methyl-6-(1H-pyrrol-1-yl)pyrimidine core. The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, known for its ability to act as a key pharmacophore in inhibitors targeting various enzymes, including carbonic anhydrases . Its incorporation into this molecule suggests potential for development as a therapeutic agent, mirroring the application of similar sulfonamide-based compounds that have shown promise as human carbonic anhydrase (hCA) inhibitors with potential anticancer activity . The pyrimidine ring, a common feature in kinase inhibitor design, is strategically substituted with a pyrrole group, a heterocycle frequently employed in bioisosteric replacement strategies to optimize drug-like properties such as potency, selectivity, and metabolic stability . This specific architecture indicates that the compound is a sophisticated research tool, likely intended for investigating signal transduction pathways. Its structural attributes make it a compelling candidate for screening against a panel of protein kinases, such as Cyclin-Dependent Kinases (CDKs), given that analogous N-(pyrimidin-2-yl)benzenesulfonamide and pyrazole-pyrimidine derivatives have been explored as potent and selective CDK2 inhibitors with demonstrated antiproliferative effects in cancer cell lines . Researchers can utilize this compound to probe enzymatic mechanisms, study structure-activity relationships (SAR) in inhibitor design, and explore novel therapeutic interventions in areas like oncology. For Research Use Only (RUO). Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2S/c1-13-21-16(12-17(22-13)23-10-4-5-11-23)19-8-9-20-26(24,25)15-7-3-2-6-14(15)18/h2-7,10-12,20H,8-9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRZUIFIIFAULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C14H17FN4O2S\text{C}_{14}\text{H}_{17}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a fluorine atom, a pyrimidine ring, and a benzenesulfonamide moiety, which are crucial for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzenesulfonamide exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent antibacterial effects against various strains of bacteria, outperforming standard antibiotics like ampicillin and streptomycin . The mechanism behind this activity often involves the inhibition of bacterial enzymes essential for cell wall synthesis.

Cardiovascular Effects

Research involving benzenesulfonamide derivatives has shown their influence on cardiovascular parameters. In an isolated rat heart model, compounds similar to this compound were tested for their effects on perfusion pressure and coronary resistance. Results indicated that these compounds could significantly lower perfusion pressure, suggesting a potential role in managing cardiovascular conditions .

The biological activity of this compound may be attributed to several mechanisms:

  • Calcium Channel Modulation : The compound may interact with calcium channels, leading to vasodilation and reduced coronary resistance.
  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial metabolism, thereby exerting antimicrobial effects.

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various benzenesulfonamide derivatives against Staphylococcus aureus. The results indicated that certain modifications to the sulfonamide structure enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Study 2: Cardiovascular Impact

In another study focusing on cardiovascular effects, the administration of 4-(2-aminoethyl)-benzenesulfonamide led to a marked decrease in perfusion pressure over time. This effect was dose-dependent and highlighted the potential therapeutic applications of such compounds in treating hypertension .

Data Tables

Compound Biological Activity Test Model Effect
2-fluoro-N-(...)AntimicrobialS. aureusMIC: 0.012 μg/mL
4-(2-aminoethyl)-benzenesulfonamideCardiovascularIsolated rat heartDecreased perfusion pressure

Pharmacokinetic Considerations

The pharmacokinetic profile of benzenesulfonamide derivatives is crucial for understanding their biological activity. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated using computational models like ADMETLab or SwissADME . These studies help predict how modifications to the chemical structure might influence bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to three sulfonamide/pyrimidine derivatives from the literature:

Compound Name (CAS) Molecular Formula Molecular Weight Pyrimidine Substituents (Position 6) Linker Type Key Features Reference
Target Compound Not reported Not reported 1H-Pyrrol-1-yl Ethylaminoethyl Pyrrole enhances lipophilicity; ethyl linker increases flexibility -
2,4-Difluoro-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide (1019169-83-5) Not reported Not reported p-Tolylamino Phenyl 2,4-Difluoro benzene; rigid phenyl linker may reduce conformational freedom
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1) C₁₉H₂₀FN₅O₂S 401.5 Ethylamino Phenyl Ethylamino group at pyrimidine position 4; lower MW
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Not reported 589.1 Chromen-4-one/fluorophenyl Ethyl Bulky chromenone group; high MW; MP: 175–178°C

Key Observations

Substituent Effects: The target’s pyrrole group (vs. Fluorine positioning: The target’s single 2-fluoro group on the benzene (vs. 2,4-difluoro in ) may reduce steric hindrance while retaining electronegativity for hydrogen bonding.

Linker Flexibility: The ethylaminoethyl linker in the target could enhance conformational flexibility compared to the rigid phenyl linkers in , possibly improving binding to dynamic active sites.

Heterocyclic Cores: The pyrimidine core in the target contrasts with the pyrazolopyrimidine-chromenone hybrid in , which has a higher molecular weight (589.1 vs. ~400–500 for others) and a bulky chromenone group that may limit solubility.

Hypothetical Implications for Bioactivity

  • The pyrrole substituent’s aromatic nitrogen atoms might facilitate interactions with metal ions or polar residues in enzyme active sites.
  • The ethylaminoethyl linker could allow the compound to adopt multiple conformations, optimizing binding to flexible targets like G-protein-coupled receptors.

Q & A

Q. What are the recommended synthetic routes and optimized reaction conditions for 2-fluoro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide?

Methodological Answer: The synthesis involves sequential steps:

Pyrimidine Core Formation : Construct the 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine intermediate via nucleophilic substitution or cyclization reactions. Catalysts like Pd(PPh₃)₄ and solvents such as DMF are critical for regioselectivity .

Sulfonamide Coupling : React the pyrimidine intermediate with 2-fluoro-benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
1Pd(PPh₃)₄, K₂CO₃DMF80°C65–70
2Et₃NTHF0–5°C75–80

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies substituents on the pyrimidine ring and sulfonamide group. The fluoro-benzenesulfonamide moiety shows distinct aromatic splitting patterns (e.g., doublet of doublets for ortho-fluorine) .
  • Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]+ peak at m/z 446.1234).
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities like unreacted sulfonyl chloride .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across enzymatic assays?

Methodological Answer: Contradictions often arise from:

  • Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter binding kinetics. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl) .
  • Enzyme Source : Recombinant vs. native enzymes may have post-translational modifications. Validate activity with positive controls (e.g., known inhibitors).
  • Data Normalization : Use internal standards (e.g., fluorescent probes) to correct for plate-to-plate variability. Reference methods from pharmacological studies on analogous sulfonamides .

Q. How should stability studies be designed to evaluate the compound under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Photostability : Expose to UV light (320–400 nm) and analyze for photodegradants (e.g., sulfonic acid derivatives).
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS/MS quantifies parent compound depletion .

Q. Table 2: Stability Parameters

ConditionAnalysis MethodKey Degradation Products
pH 7.4, 37°CHPLC-UVHydrolyzed sulfonamide
UV exposureLC-MSBenzoquinone derivatives
Liver microsomesLC-MS/MSN-Oxide metabolites

Q. What strategies mitigate impurities during large-scale synthesis?

Methodological Answer:

  • By-Product Identification : Common impurities include unreacted 2-methylpyrimidine intermediates or dimerized sulfonamides. LC-MS and ¹H NMR track these .
  • Purification Optimization : Switch from column chromatography to fractional crystallization (ethanol/water, 4:1) for scalability.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing over-reaction byproducts .

Q. How can binding affinity to target enzymes be quantitatively determined?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a CM5 chip. Measure real-time binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes during binding. Use 20 µM enzyme and 200 µM compound in PBS .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to guide mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.